molecular formula C22H25FN4O4 B6520440 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide CAS No. 896339-09-6

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide

Cat. No.: B6520440
CAS No.: 896339-09-6
M. Wt: 428.5 g/mol
InChI Key: LFEZKKPDFGVIIF-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide is a useful research compound. Its molecular formula is C22H25FN4O4 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.18598345 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide, often referred to in research contexts as a benzodioxole derivative, has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzodioxole moiety, a piperazine ring, and an ethylenediamine backbone. This combination of functional groups is believed to contribute to its diverse biological activities.

Property Value
Molecular FormulaC20H25N3O2
Molecular Weight341.43 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases, which are crucial in cell signaling pathways. For instance, it may selectively inhibit Src family kinases (SFKs), which are implicated in cancer progression and metastasis .
  • Modulation of Receptors : It may interact with neurotransmitter receptors due to the presence of the piperazine moiety, potentially influencing neurological pathways and exhibiting anxiolytic or antidepressant effects.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacteria and fungi, although detailed mechanisms remain to be elucidated.

Case Studies and Experimental Data

  • Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For example, it has been reported to induce apoptosis in breast cancer cells by activating caspase pathways .
  • Pharmacokinetics : Studies on the pharmacokinetic profile reveal that the compound has favorable absorption characteristics with a half-life conducive for therapeutic applications. Its bioavailability is enhanced when administered orally .
  • Toxicological Studies : Toxicity assessments indicate that at therapeutic doses, the compound exhibits minimal adverse effects in animal models. However, further studies are needed to establish long-term safety profiles .

Summary of Biological Activities

The following table summarizes key biological activities reported in various studies:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits bacterial growth
Kinase InhibitionSelective inhibition of SFKs
Neurotransmitter ModulationPotential anxiolytic effects

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O4/c1-26-8-10-27(11-9-26)18(15-2-7-19-20(12-15)31-14-30-19)13-24-21(28)22(29)25-17-5-3-16(23)4-6-17/h2-7,12,18H,8-11,13-14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEZKKPDFGVIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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